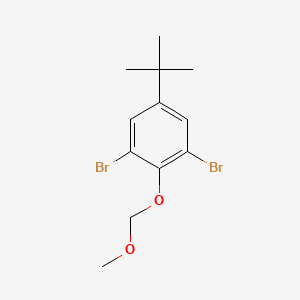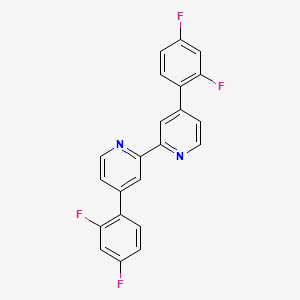
4,4'-Bis(2,4-difluorophenyl)-2,2'-bipyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is an organic compound that belongs to the bipyridine family. This compound is characterized by the presence of two bipyridine units, each substituted with two difluorophenyl groups. It is widely used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine typically involves the coupling of 2,4-difluorophenylboronic acid with 4,4’-dibromo-2,2’-bipyridine using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as palladium acetate, in a suitable solvent like toluene or dimethylformamide. The reaction mixture is heated to reflux for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of substituted bipyridine derivatives with various functional groups.
科学研究应用
4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is used in a wide range of scientific research applications, including:
Chemistry: As a ligand in coordination chemistry for the synthesis of metal complexes.
Biology: In the study of biological systems and as a probe for fluorescence-based assays.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用机制
The mechanism of action of 4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with various molecular targets and pathways, leading to specific biological or chemical effects. The bipyridine units act as chelating agents, binding to metal ions through nitrogen atoms, while the difluorophenyl groups provide additional stability and electronic properties to the complexes.
相似化合物的比较
Similar Compounds
4,4’-Difluorobiphenyl: Similar in structure but lacks the bipyridine units.
4,4’-Difluorobenzophenone: Contains a carbonyl group instead of the bipyridine units.
4,4’-Bis(trifluoromethyl)-2,2’-bipyridine: Similar bipyridine structure but with trifluoromethyl groups instead of difluorophenyl groups.
Uniqueness
4,4’-Bis(2,4-difluorophenyl)-2,2’-bipyridine is unique due to the presence of both bipyridine and difluorophenyl groups, which confer distinct electronic and steric properties. This combination makes it particularly useful in the formation of stable metal complexes with specific reactivity and selectivity.
属性
分子式 |
C22H12F4N2 |
|---|---|
分子量 |
380.3 g/mol |
IUPAC 名称 |
4-(2,4-difluorophenyl)-2-[4-(2,4-difluorophenyl)pyridin-2-yl]pyridine |
InChI |
InChI=1S/C22H12F4N2/c23-15-1-3-17(19(25)11-15)13-5-7-27-21(9-13)22-10-14(6-8-28-22)18-4-2-16(24)12-20(18)26/h1-12H |
InChI 键 |
ZEZQRSCVWYPDNY-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NC=C2)C3=NC=CC(=C3)C4=C(C=C(C=C4)F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)

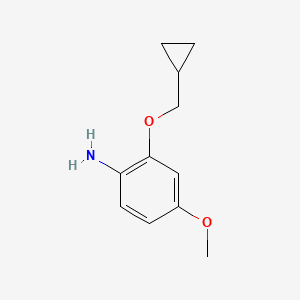
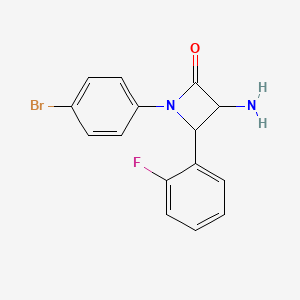
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
![2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
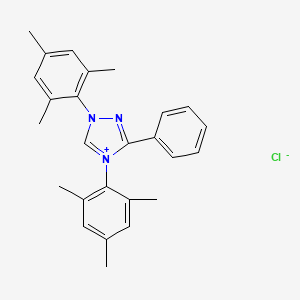
![1-[2-(1,4-Diazepane-1-carbonyl)-4-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B14778681.png)
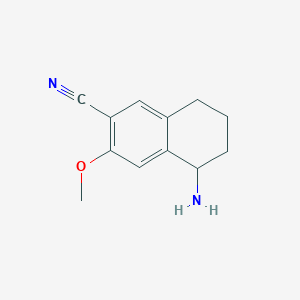
![5,12-Diphenyl-5,12-dihydroquinoxalino[2,3-b]quinoxaline](/img/structure/B14778684.png)
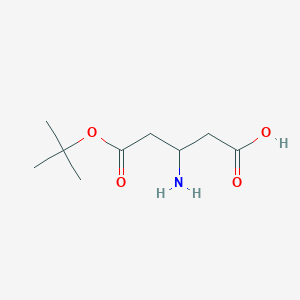
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
![2-amino-N-[(2,6-dichlorophenyl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14778698.png)
